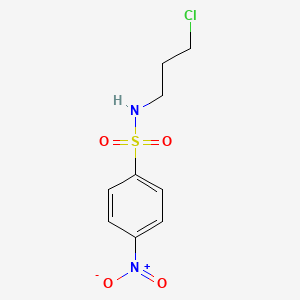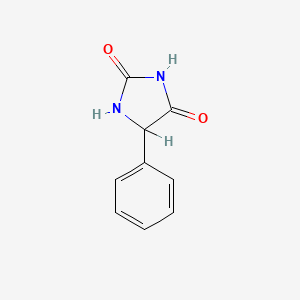
5-Phenylhydantoin
Overview
Description
Mechanism of Action
Target of Action
5-Phenylhydantoin, also known as Ethotoin, primarily targets neuronal voltage-sensitive sodium channels (NVSC) . These channels play a crucial role in the generation and propagation of action potentials in neurons. By targeting these channels, this compound can influence neuronal activity and exert its therapeutic effects .
Mode of Action
This compound acts by inhibiting nerve impulses in the motor cortex by lowering sodium ion influx, thereby limiting tetanic stimulation . This inhibition is achieved by binding to the inactivated state of NVSC in a voltage- and frequency-dependent manner . This means that neurons undergoing prolonged depolarization or repetitive firing are more completely inhibited .
Biochemical Pathways
It is known that the drug’s anticonvulsant action is due to the selective block of high-frequency neuronal activity . This action likely involves multiple pathways related to neuronal signaling and excitability.
Pharmacokinetics
This compound exhibits several important pharmacokinetic properties :
- Absorption and Distribution : After oral ingestion, its rate of absorption and bioavailability are formulation-dependent . It has a moderately large volume of distribution and is approximately 90% bound to plasma proteins .
- Biotransformation : It undergoes extensive metabolism in the liver by hydroxylation to various metabolites . The metabolism of this compound is saturable, giving rise to a non-linear dose-serum concentration relationship .
- Elimination : Phenytoin elimination follows Michaelis–Menten (saturable, zero-order) kinetics so that plasma half-life and clearance are dose-dependent .
Result of Action
The primary result of this compound’s action is the control of seizures. By inhibiting high-frequency neuronal activity, the drug can prevent the abnormal electrical discharges in the brain that lead to seizure activity . This makes this compound effective in the treatment of conditions like epilepsy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by the formulation and particle size . Additionally, the drug’s metabolism and elimination can be influenced by factors such as the presence of other medications, liver function, and genetic factors .
Biochemical Analysis
Biochemical Properties
5-Phenylhydantoin interacts with various biomolecules in the body. It is metabolized primarily by the cytochrome P450 enzymes CYP2C9 and CYP2C19 into various metabolites, including 5-(p-hydroxyphenyl)-5-phenylhydantoin . This interaction with enzymes is crucial for its biochemical activity.
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to have anticonvulsant activity in rats, suggesting it may influence neuronal cell function
Molecular Mechanism
It is known that phenytoin, a related compound, exerts its effects by binding to the inactivated state of neuronal voltage-sensitive sodium channels (NVSC) in a voltage- and frequency-dependent manner . It’s plausible that this compound might have a similar mechanism of action.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. For instance, a study found that a dose range of 5, 10, 15, 20, and 25 mg of phenytoin per kg produced a dose-dependent decrease of blood pressure . Similar dosage effects could potentially be observed with this compound.
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the cytochrome P450 enzymes CYP2C9 and CYP2C19 . These enzymes metabolize this compound into various metabolites, including 5-(p-hydroxyphenyl)-5-phenylhydantoin .
Transport and Distribution
Given its lipophilic nature , it is likely to cross cell membranes prior to interacting with intracellular targets.
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular enzymes such as CYP2C9 and CYP2C19 , it is likely to be localized within the cytoplasm or other intracellular compartments where these enzymes are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylhydantoin can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with glycine in the presence of a base, followed by cyclization to form the hydantoin ring . Another method involves the use of α-amino methyl ester hydrochloride and phenyl carbamate, which are refluxed in acetonitrile with triethylamine, followed by treatment with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs mechanochemical methods, which are eco-friendly and efficient. These methods involve grinding α-amino esters with carbonyldiimidazole or alkyl isocyanates . Additionally, ultrasound-enhanced synthesis using substituted benzils and urea or thiourea derivatives in the presence of potassium hydroxide has been reported .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylhydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities .
Scientific Research Applications
5-Phenylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Medicine: It is investigated for its therapeutic effects in treating epilepsy and other seizure disorders.
Comparison with Similar Compounds
Phenytoin (5,5-diphenylhydantoin): A well-known anticonvulsant with a similar mechanism of action.
Ethotoin (3-ethyl-5-phenylhydantoin): Another anticonvulsant with additional hypnotic effects.
Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin): Used in cases where other drugs are not tolerated.
Uniqueness: 5-Phenylhydantoin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike phenytoin, it has a single phenyl group, which affects its lipophilicity and interaction with biological targets . This uniqueness makes it a valuable compound for developing new therapeutic agents with potentially fewer side effects .
Properties
IUPAC Name |
5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQJDVBMMRCKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883267 | |
| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-24-7, 27534-86-7 | |
| Record name | Phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC51847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
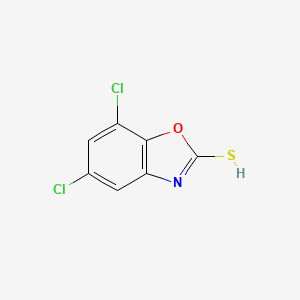
![2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7764461.png)
![N-[(3-nitrophenyl)methyl]cyclopentanamine;oxalic acid](/img/structure/B7764469.png)
![1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764476.png)
![oxalic acid;N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine](/img/structure/B7764483.png)
![N-[(2-methoxyphenyl)methyl]cyclopentanamine;oxalic acid](/img/structure/B7764494.png)
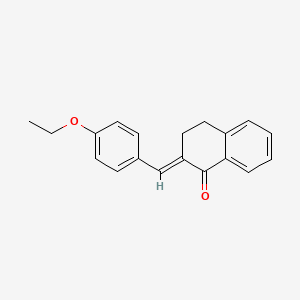
![1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764498.png)
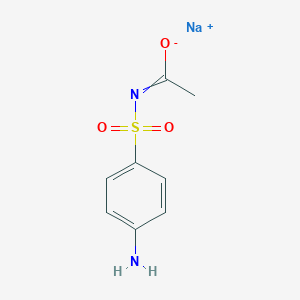

![2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7764523.png)
![sodium;7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7764530.png)

